3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
Description
This compound features a propanamide backbone substituted with a 2-chlorophenyl-1,2,4-oxadiazole moiety and a 1H-imidazole-4-yl ethyl group. The 1,2,4-oxadiazole ring is known for its electron-deficient properties, enhancing binding interactions in medicinal chemistry contexts, while the imidazole group may contribute to hydrogen bonding or metal coordination.
Properties
Molecular Formula |
C16H16ClN5O2 |
|---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H16ClN5O2/c17-13-4-2-1-3-12(13)16-21-15(24-22-16)6-5-14(23)19-8-7-11-9-18-10-20-11/h1-4,9-10H,5-8H2,(H,18,20)(H,19,23) |
InChI Key |
BFGACAPEMAFFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole-5-amine in the presence of a base. The resulting intermediate can then be coupled with 2-(1H-imidazol-4-yl)ethylamine to yield the desired product.
Reaction Conditions::- The coupling step with 2-(1H-imidazol-4-yl)ethylamine typically occurs under mild conditions.
2-chlorobenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or acetonitrile).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituents on the phenyl ring can be modified through substitution reactions.
Reduction: Reduction of the oxadiazole ring or other functional groups is possible.
Oxidation: Oxidizing agents like or are used.
Substitution: Various nucleophiles (e.g., amines, thiols) can be employed.
Reduction: Reducing agents such as or are commonly used.
Major Products:: The specific products depend on reaction conditions and substituents. Examples include derivatives with altered phenyl groups or modified oxadiazole rings.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antimicrobial or antitumor agent.
Chemistry: Building block for designing novel molecules.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[[1-[[N-(2-Chlorotrityl)]-1H-Tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-Propanoic Acid (Compound 9)
- Structural Similarities: Both compounds share an imidazole group and aromatic chlorinated substituents.
- Key Differences :
- Heterocyclic Core : Compound 9 contains a tetrazole ring (1H-tetrazol-5-yl), whereas the target compound features a 1,2,4-oxadiazole. Tetrazoles are more polar and acidic (pKa ~4.9) compared to oxadiazoles (pKa ~8.5), influencing solubility and bioavailability .
- Substituents : Compound 9 includes a 2-chlorotrityl group, which enhances steric bulk and may affect binding kinetics, unlike the simpler 2-chlorophenyl group in the target compound.
- Synthesis and Stability :
- Spectroscopic Data :
- ESI-MS : Compound 9 shows a molecular ion peak at m/z 576.19 (M+H⁺), while the target compound’s molecular weight (calculated from its formula) is approximately 386.83 g/mol, suggesting distinct fragmentation patterns.
- ¹H-NMR : The aromatic multiplicity in Compound 9 (δ 7.54–7.11, m) contrasts with the expected simpler splitting for the target compound’s 2-chlorophenyl group .
Propanamide Derivatives in Agrochemicals
- N-(3,4-Dichlorophenyl) Propanamide (Propanil) :
- Structural Comparison : Propanil lacks heterocyclic rings but shares the propanamide core. The 3,4-dichlorophenyl group enhances herbicidal activity by inhibiting photosystem II.
- Functional Differences : The target compound’s oxadiazole and imidazole groups likely shift its mechanism away from herbicide activity toward enzyme inhibition (e.g., kinases or cytochrome P450) .
- N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide (Iprodione Metabolite) :
Research Findings and Computational Insights
Electron Density and Reactivity
- The Colle-Salvetti correlation-energy formula () has been applied to analyze electron density in heterocycles. For oxadiazoles, the Laplacian of the electron density reveals regions of high electrophilicity at the oxadiazole nitrogen atoms, which could enhance interactions with nucleophilic residues in biological targets. In contrast, tetrazoles (as in Compound 9) exhibit greater charge delocalization, affecting redox properties .
Crystallographic and Topological Analysis
- Programs like SHELX () and Multiwfn () enable precise structural refinement and electron localization function (ELF) analysis. For example, ELF studies of oxadiazole-containing compounds reveal strong σ-hole regions near chlorine atoms, facilitating halogen bonding—a feature absent in non-halogenated analogs like iprodione metabolites .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic and Computational Data
Biological Activity
The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 355.82 g/mol . The structural characteristics include:
- LogP : 4.5 (indicating lipophilicity)
- Polar Surface Area : 53.761 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines. The specific compound in focus has demonstrated promising results in inhibiting the growth of tumor cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 9.4 |
| CaCo-2 (Colon Cancer) | 2.76 |
| MCF-7 (Breast Cancer) | 9.27 |
| U87 MG (Glioblastoma) | 1.143 |
The above data indicates that the compound exhibits selective cytotoxicity, particularly against the CaCo-2 and U87 MG cell lines, suggesting its potential for further development as an anticancer agent .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth and survival. Notably, these compounds have been shown to inhibit:
- Histone Deacetylases (HDACs) : Implicated in cancer progression.
- Carbonic Anhydrases (CA) : Enzymes that facilitate tumor growth by regulating pH.
- Sirtuin 2 (SIRT2) : A deacetylase involved in various cellular processes including metabolism and cell cycle regulation .
Case Studies
A study conducted on a series of oxadiazole derivatives revealed that modifications to the imidazole ring enhanced biological activity significantly. The synthesized compounds were tested against a panel of cancer cell lines, demonstrating varying degrees of potency based on structural changes.
In one notable experiment, derivatives with specific substitutions showed improved selectivity and lower IC50 values compared to earlier analogs. This highlights the importance of structural optimization in enhancing the therapeutic efficacy of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
